Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

Description

Introduction to Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

Structural Identification and Nomenclature

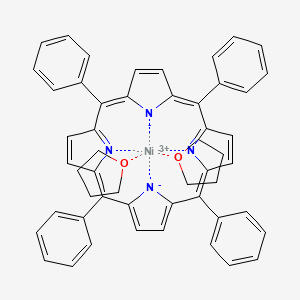

The compound’s IUPAC name, nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide , reflects its ionic composition and ligand arrangement. The molecular formula C₅₂H₄₄N₄NiO₂ (molecular weight: 815.6 g/mol) incorporates a nickel ion in the +3 oxidation state, coordinated by four nitrogen atoms from the porphyrin macrocycle and two oxygen atoms from THF ligands. The octahedral geometry arises from the square-planar TPP ligand and axial THF molecules, as confirmed by crystallographic studies of analogous nickel porphyrins.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 161927-76-0 | |

| Molecular Formula | C₅₂H₄₄N₄NiO₂ | |

| Coordination Geometry | Octahedral | |

| Axial Ligands | Tetrahydrofuran (THF) |

The TPP ligand’s phenyl substituents impart steric bulk, enhancing solubility in organic solvents and preventing π-π stacking aggregation. This structural feature is critical for applications in homogeneous catalysis, where solubility ensures uniform reactivity.

Historical Development of Nickel Porphyrin Complexes

Nickel porphyrins emerged as model systems in the mid-20th century to study metal-ligand bonding and redox behavior. Early work focused on nickel(II) tetraphenylporphyrin (NiTPP) , a square-planar complex lacking axial ligands. The discovery that axial coordination could modulate electronic properties led to derivatives like this compound. For example, the adsorption of Ni atoms onto TPP monolayers on gold surfaces demonstrated the feasibility of post-synthetic metalation, a strategy later extended to THF-ligated systems.

In the 1990s, studies on axial ligand substitution reactions revealed that THF’s lability enables the formation of adducts with stronger field ligands, such as pyridine or thioethers. This reactivity underpins the compound’s utility in catalytic cycles, where ligand exchange facilitates substrate activation. Recent advances include the synthesis of paramagnetic Ni(0) complexes with terpyridine ligands, highlighting nickel’s adaptability in diverse coordination environments.

Significance in Coordination Chemistry Research

This compound exemplifies three key principles in coordination chemistry:

- Ligand Lability : The THF ligands undergo reversible dissociation, enabling the nickel center to participate in catalytic processes. This property is exploited in cross-coupling reactions, where labile ligands create vacant sites for substrate binding.

- Electronic Tunability : The TPP macrocycle’s electron-withdrawing phenyl groups stabilize the Ni(III) oxidation state, a feature leveraged in electrochemical studies. Comparative analyses with Zn(II) and Mo(IV) porphyrins underscore nickel’s unique redox flexibility.

- Stereochemical Control : The octahedral geometry imposes strict spatial constraints on axial ligand orientation, influencing regio- and stereoselectivity in catalytic transformations. For instance, π-stacking interactions between TPP phenyl rings and aromatic substrates can direct reaction pathways.

Table 2: Comparative Analysis of Nickel Porphyrin Complexes

| Complex | Geometry | Axial Ligands | Key Application | |

|---|---|---|---|---|

| NiTPP | Square-planar | None | Spectroscopic probes | |

| Bis(THF)(TPP)Ni | Octahedral | THF | Homogeneous catalysis | |

| Ni(tpy)₂ | Octahedral | Terpyridine | Magnetic materials |

The compound’s structural and electronic properties have inspired applications in organic synthesis, materials science, and energy storage. For example, its derivatives serve as precursors for nickel oxide nanoparticles, which exhibit catalytic activity in oxygen evolution reactions. Additionally, the weak electronic coupling between the nickel center and gold substrates in surface-adsorbed NiTPP monolayers has implications for molecular electronics.

Properties

Molecular Formula |

C52H44N4NiO2+ |

|---|---|

Molecular Weight |

815.6 g/mol |

IUPAC Name |

nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3 |

InChI Key |

YVCYTGDUIAXMFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

- Dissolve tetraphenylporphyrin in tetrahydrofuran.

- Add a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to the solution.

- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel undergoes various chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states.

Reduction: The nickel center can be reduced to lower oxidation states.

Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Common reducing agents include sodium borohydride and hydrazine.

Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(I) or nickel(0) complexes. Substitution reactions result in the formation of new nickel-ligand complexes.

Scientific Research Applications

Catalytic Applications

1.1 Photocatalysis

The use of nickel porphyrins in photocatalytic reactions has been extensively studied. For instance, nickel(II) tetraphenylporphyrin complexes have shown efficacy in the photocatalytic production of hydrogen from water under visible light irradiation. This process is facilitated by the ability of the porphyrin to absorb light and transfer energy effectively, leading to enhanced reaction rates .

1.2 Organocatalysis

The unique electronic properties of bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel allow it to serve as an organocatalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it suitable for applications such as oxidation reactions and C–C bond formations .

Sensing Applications

2.1 Chemical Sensors

Nickel porphyrins are utilized in the development of chemical sensors due to their selective binding properties. For example, studies have shown that these compounds can be engineered to detect specific ions or small molecules through changes in fluorescence or electrochemical signals . The incorporation of tetrahydrofuran enhances solubility and stability, making these sensors more effective.

Medicinal Chemistry

3.1 Photodynamic Therapy

In medicinal chemistry, this compound has potential applications in photodynamic therapy (PDT). This therapeutic approach involves using light-activated compounds to generate reactive oxygen species that can kill cancer cells. The structural properties of this nickel complex enable efficient singlet oxygen generation upon light activation, making it a candidate for further development in cancer treatment .

Material Science

4.1 Nanocomposites

The integration of nickel porphyrins into nanocomposite materials has been explored for applications in electronics and photonics. The unique optical properties of porphyrins can enhance the performance of devices such as solar cells and sensors by improving charge transport and light absorption capabilities .

Case Studies

Mechanism of Action

The mechanism of action of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates can bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable environment for the nickel center, enhancing its reactivity and selectivity. The tetrahydrofuran molecules help stabilize the complex and improve its solubility in organic solvents.

Comparison with Similar Compounds

Nickel Porphyrins with Different Axial Ligands

Key Insights :

- Axial ligands like THF in the bis(THF) complex induce octahedral geometry, elongating the Ni–N bonds compared to square-planar NiTPP .

- THF coordination modifies electronic states, as observed in X-ray absorption (XA) spectra, which show shifts in unoccupied Ni d-orbitals compared to ligand-free NiTPP .

Nickel Porphyrins with Peripheral Substituents

Key Insights :

- Electron-withdrawing substituents (e.g., nitro, boryl) red-shift the Soret band due to decreased π-electron density in the porphyrin ring .

- Nitration of NiTPP yields β-nitro derivatives in lower yields (~6.5%) compared to copper analogs, likely due to nickel's lower electrophilicity .

Metal Center Variations

Key Insights :

- Nickel porphyrins generally exhibit higher thermal stability and milder redox activity compared to iron or copper analogs .

- Copper porphyrins show stronger absorption in the visible range (e.g., Soret at 438 nm for nitro-CuTPP vs. ~415 nm for NiTPP) due to metal-to-ligand charge transfer (MLCT) .

Solubility and Stability

Biological Activity

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel, a metalloporphyrin complex, exhibits significant biological activities that have drawn attention in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound consists of a nickel ion coordinated with a tetraphenylporphyrin ligand and two tetrahydrofuran (THF) molecules. The porphyrin structure is known for its ability to bind various metal ions, which can influence its electronic properties and reactivity. The nickel(II) center in this complex plays a crucial role in its biological functions, particularly in electron transfer processes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that porphyrin derivatives exhibit significant antimicrobial properties against various pathogens. Studies have shown that certain metalloporphyrins can disrupt bacterial membranes, leading to cell death .

- Photodynamic Therapy (PDT) : Metalloporphyrins are explored for their use in PDT, where they generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial in treating cancerous tissues . The efficiency of this compound in PDT has been evaluated through various experimental setups.

- Enzymatic Mimicry : Nickel porphyrins have been studied for their ability to mimic enzymatic functions, such as catalyzing oxidation reactions similar to cytochrome P450 enzymes. This mimicry is significant for biocatalysis and synthetic organic chemistry .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Electron Transfer : The nickel center facilitates electron transfer processes, which are crucial in both photodynamic therapy and enzymatic reactions. The redox properties of the nickel ion enable it to participate in oxidation-reduction reactions effectively .

- Reactive Oxygen Species Generation : Upon irradiation, the compound generates singlet oxygen and other ROS, which can induce oxidative stress in target cells. This property is exploited in PDT for selective destruction of cancer cells .

- Membrane Interaction : The amphiphilic nature of the porphyrin structure allows it to interact with lipid membranes, leading to membrane destabilization and increased permeability .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

- Photodynamic Applications : A study evaluated the efficacy of this nickel complex in PDT against melanoma cells. Results indicated a significant reduction in cell viability upon light exposure, highlighting its potential as a therapeutic agent .

- Catalytic Properties : Research has demonstrated that this compound can catalyze the oxidation of organic substrates under mild conditions, showcasing its utility in synthetic applications .

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Photodynamic Efficacy | Significant cell viability reduction in melanoma cells |

| Enzymatic Mimicry | Catalyzes oxidation reactions similar to cytochrome P450 |

Q & A

Basic Research Questions

Q. How can Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel be synthesized with high purity?

- Methodological Answer : The synthesis typically involves reacting nickel(II) salts with tetraphenylporphyrin (TPP) under inert conditions, followed by ligand substitution with tetrahydrofuran (THF). Key steps include:

- Purification via column chromatography using THF as an eluent to remove unreacted precursors .

- Monitoring reaction progress using UV-Vis spectroscopy (absorption bands at ~420 nm for porphyrin-nickel complexes) .

- Ensuring anhydrous conditions to prevent ligand dissociation or hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this complex?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies the Soret band (400–450 nm) and Q-bands (500–650 nm) to confirm porphyrin coordination .

- NMR Spectroscopy : Use deuterated THF (THF-d8) to observe ligand exchange dynamics and assess paramagnetic shifts caused by nickel(II) .

- X-ray Crystallography : Resolves the octahedral geometry of the nickel center, with THF ligands in axial positions .

Q. How does THF ligand stability impact experimental reproducibility?

- Methodological Answer : THF is a labile ligand, and its dissociation in solution can lead to variability. Mitigation strategies include:

- Storing the complex under inert atmospheres (argon/glovebox) .

- Conducting kinetic studies to determine ligand substitution rates using stopped-flow techniques .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic structure of this nickel-porphyrin complex?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) can predict:

- Electron density distribution in the porphyrin macrocycle .

- Spin states of the nickel center (high-spin vs. low-spin configurations) .

- Comparative analysis with experimental EPR data to validate computational models .

Q. How can contradictions in catalytic activity data be resolved for this complex?

- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. Systematic approaches include:

- Controlled Solvent Screening : Test catalytic performance in THF vs. non-coordinating solvents (e.g., toluene) to isolate solvent-lability effects .

- Mass Balance Analysis : Quantify nickel leaching via ICP-MS to distinguish homogeneous vs. heterogeneous catalysis .

Q. What strategies optimize this complex for photocatalytic applications?

- Methodological Answer :

- Ligand Tuning : Replace THF with stronger-field ligands (e.g., pyridine) to enhance excited-state lifetimes .

- Hybrid Materials : Immobilize the complex on conductive substrates (e.g., graphene oxide) to improve charge transfer efficiency .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study ligand-exchange kinetics?

- Methodological Answer :

- Use pseudo-first-order conditions with excess competing ligands (e.g., pyridine).

- Monitor reaction progress via time-resolved IR spectroscopy (C-O stretching bands of THF at ~1,070 cm⁻¹) .

- Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) .

Q. What are common pitfalls in interpreting magnetic susceptibility data for nickel-porphyrin complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.